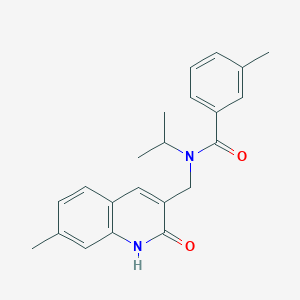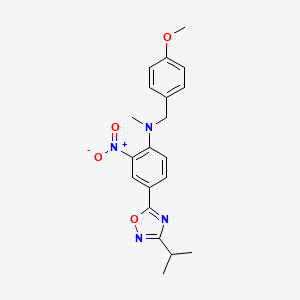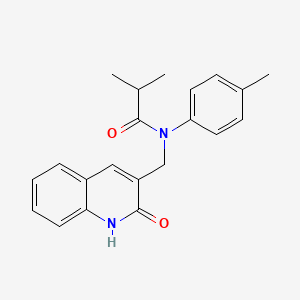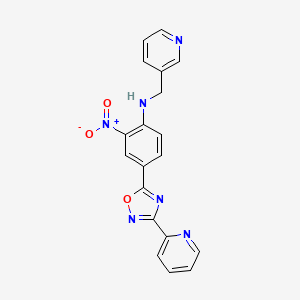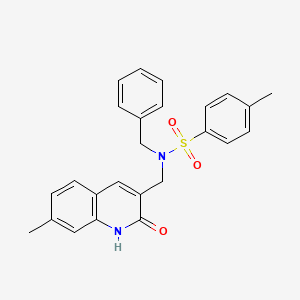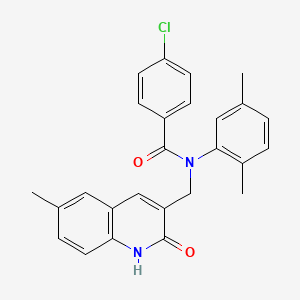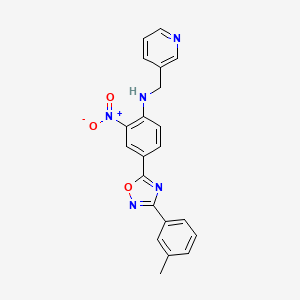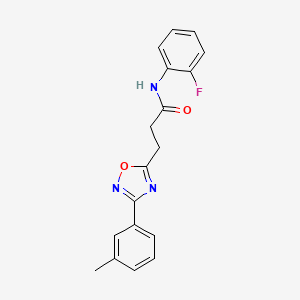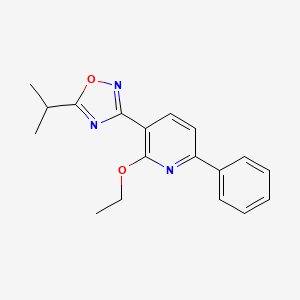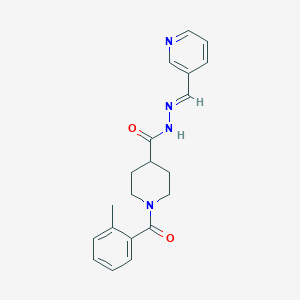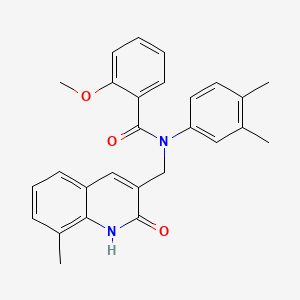
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, commonly known as CP-690,550, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
CP-690,550 exerts its immunosuppressive effects by selectively inhibiting the activity of JAK3, a subtype of JAK that is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathway of cytokines, such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. By inhibiting JAK3, CP-690,550 reduces the production of cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CP-690,550 inhibits the proliferation of T cells and reduces the production of cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that CP-690,550 reduces the severity of autoimmune diseases in animal models and improves the outcomes of organ transplantation.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a highly selective inhibitor of JAK3 and does not affect other subtypes of JAK, such as JAK1 and JAK2. This selectivity reduces the risk of off-target effects and improves the safety profile of CP-690,550. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, CP-690,550 has a short half-life and requires frequent dosing to maintain therapeutic levels.
Orientations Futures
For research include investigating the long-term safety and efficacy of CP-690,550 in humans, exploring its potential applications in other diseases, such as cancer and infectious diseases, and developing new formulations and delivery methods to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the mechanisms of action of CP-690,550 and to identify potential biomarkers for predicting treatment responses.
Méthodes De Synthèse
CP-690,550 can be synthesized using a multistep process. The first step involves the reaction of 5-chloro-2-phenoxyaniline with ethyl 2-bromoacetate to form 5-chloro-2-(ethoxycarbonyl)phenylphenoxyacetate. The second step involves the reaction of the intermediate product with sulfamide to form N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. The final step involves the conversion of the intermediate product to CP-690,550 through acetylation.
Applications De Recherche Scientifique
CP-690,550 has been investigated for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in organ transplantation and inflammatory bowel disease. CP-690,550 has been shown to have immunosuppressive effects by inhibiting the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathway of cytokines, which play a crucial role in the immune response.
Propriétés
IUPAC Name |
N-[5-[(5-chloro-2-phenoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-3-29-21-12-10-18(14-19(21)24-15(2)26)31(27,28)25-20-13-16(23)9-11-22(20)30-17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBSVCHPNWAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

